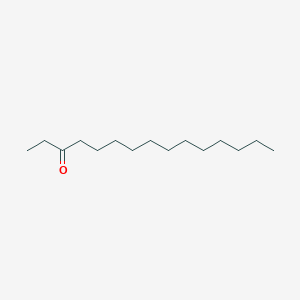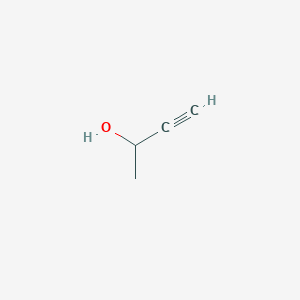
3,4-Dichlor-2-methylanilin
Übersicht
Beschreibung
3,4-Dichloro-2-methylaniline (DCMA) is an organic compound belonging to the class of anilines. It is a colorless to pale yellow liquid with a faint, aromatic odor and a boiling point of 180-182 °C. DCMA is a derivative of aniline and is used in a variety of applications such as in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. It is also used as an intermediate in the manufacture of other chemicals such as dyes, surfactants, and insecticides.
Wissenschaftliche Forschungsanwendungen
Synthetisches Zwischenprodukt
3,4-Dichlor-2-methylanilin ist ein nützliches synthetisches Zwischenprodukt bei der Synthese verschiedener chemischer Verbindungen . Es spielt eine entscheidende Rolle bei der Herstellung anderer Chemikalien und trägt zur Vielfalt und Komplexität der chemischen Synthese bei.
Produktion von 3,6,7-Trichlor-8-chinolincarbonsäure
Diese Verbindung wird bei der Synthese von 3,6,7-Trichlor-8-chinolincarbonsäure verwendet . Diese Säure ist eine Chemikalie von Interesse in verschiedenen Forschungsbereichen, was den Nutzen von this compound weiter ausdehnt.
Herbizidverunreinigung
This compound ist eine Verunreinigung von Quinclorac , einem Herbizid, das in der Landwirtschaft verwendet wird. Das Verständnis der Eigenschaften dieser Verunreinigung kann dazu beitragen, die Sicherheit und Wirksamkeit des Herbizids zu verbessern.
Proteomikforschung
This compound wird in der Proteomikforschung verwendet . Proteomik ist die umfassende Untersuchung von Proteinen, und diese Verbindung kann zum Verständnis der Proteinstruktur und -funktion beitragen.
Materialwissenschaft
Die Verbindung wird auch in der Materialwissenschaftforschung verwendet . Seine einzigartigen Eigenschaften können bei der Entwicklung neuer Materialien mit gewünschten Eigenschaften genutzt werden.
Chromatographie
Im Bereich der Chromatographie wird this compound verwendet . Chromatographie ist eine Technik zur Trennung der Bestandteile eines Gemisches, und diese Verbindung kann eine Rolle bei der Entwicklung oder Verfeinerung chromatographischer Methoden spielen.
Safety and Hazards
Wirkmechanismus
Mode of Action
Anilines typically undergo metabolic activation in the body to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity . The presence of the dichloro and methyl groups on the aniline ring may influence the compound’s reactivity and interaction with its targets.
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-2-methylaniline can be influenced by various environmental factors such as temperature, pH, and the presence of other substances . For instance, certain enzymes that metabolize anilines can be influenced by these factors.
Eigenschaften
IUPAC Name |
3,4-dichloro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWDZYCBUCFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606984 | |
| Record name | 3,4-Dichloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62077-25-2 | |
| Record name | 3,4-Dichloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)










![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)
